![molecular formula C23H18N4O3S B2763950 5,6-Dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenylthieno[2,3-d]pyrimidine-2,4-dione CAS No. 899929-24-9](/img/structure/B2763950.png)
5,6-Dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenylthieno[2,3-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5,6-Dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenylthieno[2,3-d]pyrimidine-2,4-dione” is a derivative of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are an important class of fused heterocyclic systems due to their wide range of biological activity . They exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidines depends on the location of the nitrogen atom in the pyridine ring . The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .Chemical Reactions Analysis
A Michael addition-type reaction was proposed for the detection of the formed products, in which the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone . This results in the elimination of a dimethylamine molecule and the generation of the non-isolable intermediates .Scientific Research Applications
Photophysical Properties and pH-Sensing Application
The molecular design of pyrimidine-phthalimide derivatives, including compounds structurally related to 5,6-Dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenylthieno[2,3-d]pyrimidine-2,4-dione, has led to the synthesis of atypical aggregation-induced emission (AIE) chromophores. These compounds exhibit solid-state fluorescence emission due to their twisted geometries and positive solvatochromism, varying with molecular conformations in different solvents. The distinct push-pull electronic effects of substituents on the pyrimidine moiety enable the tuning of photophysical properties, showcasing their potential in developing colorimetric pH sensors and logic gates for specific applications (Han Yan et al., 2017).
Synthesis and Antimicrobial Evaluation
Compounds derived from the synthesis involving structures similar to this compound have been explored for their antimicrobial activity. For instance, 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione demonstrated moderate activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The compound's efficacy against Pseudomonas aeruginosa was compared to the reference drug streptomycin, indicating its potential as an antibacterial agent (S. Vlasov et al., 2022).
Heterocyclic Compound Synthesis
The structural framework of this compound serves as a versatile building block in heterocyclic chemistry, enabling the synthesis of novel compounds with potential biological and pharmacological applications. This includes the construction of pyrimido[4,5-d]pyrimidones through transformation processes involving enaminouracil, showcasing the compound's role in facilitating the development of new chemical entities with varied biological activities (W. Hamama et al., 2012).
Safety and Hazards
Future Directions
The construction of molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles, and the further evaluation of their chemical properties and biological activity are a rapidly growing area of organic synthesis . The future directions could involve exploring the potential of this compound in various therapeutic applications, given its wide range of biological activities .
Mechanism of Action
Target of Action
The compound “5,6-Dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenylthieno[2,3-d]pyrimidine-2,4-dione” is a derivative of pyrido[2,3-d]pyrimidines . Pyridopyrimidines are known to interact with several therapeutic targets . .
Mode of Action
Pyridopyrimidines are known to interact with their targets through various mechanisms . The presence of a pyrano[2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the active site of the enzyme .
Biochemical Pathways
Pyridopyrimidines have been studied for their effects on various biochemical pathways, including those involving tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Pharmacokinetics
The degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .
Result of Action
Pyridopyrimidines have been studied for their anticancer, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .
Action Environment
The presence of a hydrophobic substituent on the ring was found to be favorable due to interaction with the active site of the enzyme .
Biochemical Analysis
Biochemical Properties
It is known that pyrido[2,3-d]pyrimidines, the class of compounds it belongs to, can interact with various enzymes, proteins, and other biomolecules . These interactions can be crucial in biochemical reactions .
Cellular Effects
It is known that pyrido[2,3-d]pyrimidines can have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrido[2,3-d]pyrimidines can exert their effects at the molecular level . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that pyrido[2,3-d]pyrimidines can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that pyrido[2,3-d]pyrimidines can have varying effects at different dosages .
Metabolic Pathways
It is known that pyrido[2,3-d]pyrimidines can interact with various enzymes or cofactors .
Transport and Distribution
It is known that pyrido[2,3-d]pyrimidines can interact with various transporters or binding proteins .
Subcellular Localization
It is known that pyrido[2,3-d]pyrimidines can be directed to specific compartments or organelles .
properties
IUPAC Name |
5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenylthieno[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S/c1-14-15(2)31-22-20(14)21(29)27(17-8-4-3-5-9-17)23(30)26(22)13-16-12-19(28)25-11-7-6-10-18(25)24-16/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEAPKWHDHHJMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC(=O)N4C=CC=CC4=N3)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2763867.png)
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B2763868.png)
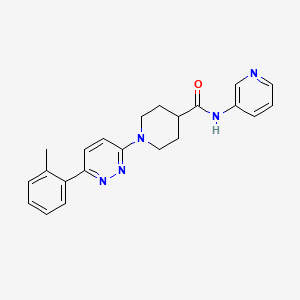
![[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2763874.png)
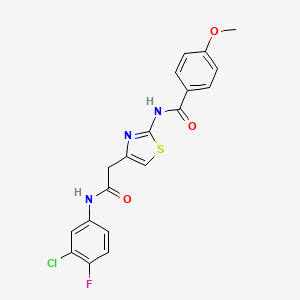
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)propanamide](/img/structure/B2763876.png)
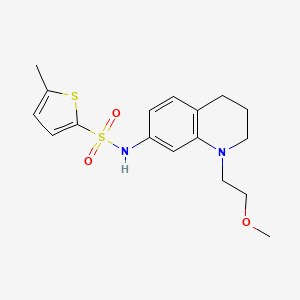


![6-(4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2763883.png)
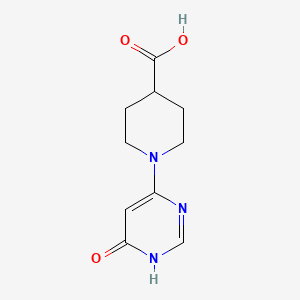
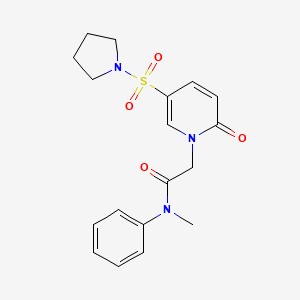
![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B2763888.png)
![(6-oxodibenzo[cd,g]indazol-2(6H)-yl)acetic acid](/img/structure/B2763890.png)